4-Bromo-2,5-difluorophenol
Overview
Description
4-Bromo-2,5-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O . It is a derivative of phenol, where the hydrogen atoms at positions 4, 2, and 5 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is known for its use as a raw material in organic synthesis, particularly in the production of liquid crystals with multiple lateral fluoro substituents .
Mechanism of Action
Target of Action
4-Bromo-2,5-difluorophenol is primarily used as a raw material in organic synthesis . It is particularly used in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents . .
Biochemical Pathways
It is used in the synthesis of allyloxy-based biphenyl liquid crystals , suggesting that it may play a role in the formation of these structures.
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
As a raw material in organic synthesis , its primary role is likely in the formation of other compounds, such as allyloxy-based biphenyl liquid crystals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its distribution and action in aqueous environments. Furthermore, it should be stored in a cool place, away from strong oxidizing agents , suggesting that its stability and efficacy could be affected by temperature and oxidative conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-2,5-difluorophenol typically involves the bromination of 2,5-difluorophenol. The reaction is carried out by adding bromine to a solution of 2,5-difluorophenol in a suitable solvent, such as ethyl acetate, at a controlled temperature. The reaction mixture is then quenched with sodium thiosulfate to neutralize any excess bromine and extracted to isolate the product .
Industrial Production Methods:
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
4-Bromo-2,5-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated phenols
Scientific Research Applications
4-Bromo-2,5-difluorophenol is used extensively in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of liquid crystals and other advanced materials
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
- 4-Bromo-2,6-difluorophenol
- 4-Bromo-2,3-difluorophenol
- 4-Bromo-3,5-difluorophenol
- 2-Bromo-4,6-difluorophenol
Comparison:
4-Bromo-2,5-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it particularly useful in the synthesis of liquid crystals and other advanced materials. Compared to its analogs, it offers a different reactivity profile and interaction with other chemical entities .
Properties
IUPAC Name |
4-bromo-2,5-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZMZJIWCQTYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426942 | |
Record name | 4-Bromo-2,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486424-36-6 | |
Record name | 4-Bromo-2,5-difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486424-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.